[3,3'-Bipyridin]-5-ylboronic acid
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Overview
Description
[3,3’-Bipyridin]-5-ylboronic acid: is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylboronic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3’-Bipyridin]-5-ylboronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles are often used in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [3,3’-Bipyridin]-5-ylboronic acid is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science .
Biology and Medicine: It can be used in the design of drugs and bioactive molecules due to its ability to interact with biological targets .
Industry: In the industrial sector, [3,3’-Bipyridin]-5-ylboronic acid is used in the synthesis of advanced materials and as a building block for various chemical products .
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-5-ylboronic acid involves its ability to form stable complexes with metal ions. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination chemistry properties.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers and metal-organic frameworks.
5,5’-Bipyridine: Similar to [3,3’-Bipyridin]-5-ylboronic acid but with different substitution patterns on the pyridine rings.
Uniqueness: The uniqueness of [3,3’-Bipyridin]-5-ylboronic acid lies in its boronic acid functional group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring boron-containing ligands and catalysts .
Properties
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGBPPKUYVHJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726162 |
Source
|
Record name | [3,3'-Bipyridin]-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034541-67-7 |
Source
|
Record name | [3,3'-Bipyridin]-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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